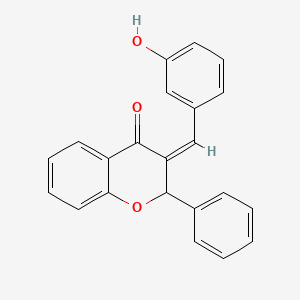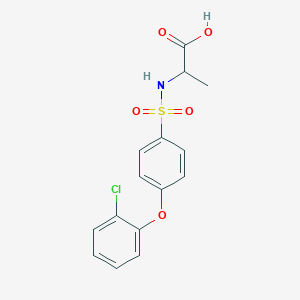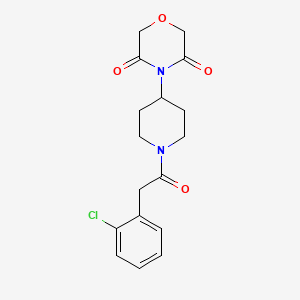![molecular formula C16H20BrFN2O3 B2904853 tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate CAS No. 1223432-70-9](/img/structure/B2904853.png)
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1223432-70-9 . It has a molecular weight of 387.25 .
Molecular Structure Analysis
The compound has a linear formula of C16H20BrFN2O3 . The InChI Code is 1S/C16H20BrFN2O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3 . For a detailed molecular structure analysis, it’s recommended to refer to the related peer-reviewed papers or technical documents .Chemical Reactions Analysis
Specific chemical reactions involving “tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate” are not mentioned in the available resources. For detailed information on its chemical reactions, it’s recommended to refer to related peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to related peer-reviewed papers or technical documents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have synthesized and characterized derivatives of tert-Butyl piperazine-1-carboxylate, revealing their molecular structure through methods like X-ray diffraction, LCMS, NMR, and IR spectroscopy. These derivatives have been evaluated for potential biological activities, such as antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Pharmacological Core Development
- Piperazine derivatives, including tert-butyl variants, have been prepared using modified synthesis approaches. Their unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure makes them pharmacologically useful cores (Gumireddy et al., 2021).
Corrosion Inhibition
- Certain tert-butyl piperazine-1-carboxylate compounds have shown effectiveness in inhibiting corrosion, particularly for carbon steel in corrosive environments. This application has been studied through electrochemical, quantum chemical, and surface characterization methods (Praveen et al., 2021).
Crystal and Molecular Structure Analysis
- Studies have reported on the crystal and molecular structure of tert-butyl piperazine-1-carboxylate derivatives. Understanding these structures is crucial for developing new compounds with specific properties and applications (Mamat et al., 2012).
Biological Evaluation
- Various tert-butyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are important for discovering new compounds with potential therapeutic uses (Kulkarni et al., 2016).
Anticorrosive Behaviour
- The anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives has been investigated, showing significant protection against corrosion in specific environments. This research has implications for industrial applications where corrosion resistance is crucial (Praveen et al., 2021).
Chemical Synthesis and Intermediates
- Tert-Butyl piperazine-1-carboxylate compounds have been synthesized as intermediates for further chemical reactions, demonstrating their versatility in organic chemistry and potential for creating a wide range of compounds (Ya-hu, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromo-3-fluorobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrFN2O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNQXQJCZDLVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)
![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)
![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)
![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)
![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)

